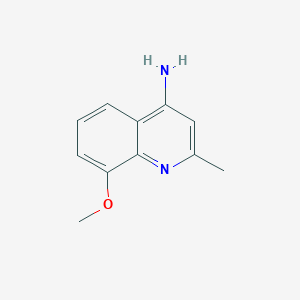

4-Amino-8-methoxy-2-methylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHHZADQRAEVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589059 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657391-86-1 | |

| Record name | 8-Methoxy-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 4-Amino-8-methoxy-2-methylquinoline"

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-8-methoxy-2-methylquinoline

Introduction

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry and materials science. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, most notably as antimalarial agents.[1][2] The specific substitution pattern of this molecule—an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—confers a unique set of physicochemical characteristics. These properties are paramount as they directly govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various formulations.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only available data but also field-proven experimental protocols for determining these critical parameters. Understanding these properties is the foundational step in translating a promising chemical entity into a viable therapeutic agent or functional material.

Molecular Identity and Structural Features

The foundational step in characterizing any compound is to establish its precise molecular identity. The structural arrangement of this compound, featuring hydrogen bond donors (amino group) and acceptors (amino and methoxy groups, quinoline nitrogen), dictates its intermolecular interactions and, consequently, its physical properties.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 8-methoxy-2-methylquinolin-4-amine | [3][4] |

| CAS Number | 657391-86-1 | [3][4] |

| Molecular Formula | C₁₁H₁₂N₂O | [3] |

| Molecular Weight | 188.23 g/mol | [3] |

| PubChem CID | 17039877 | [3] |

Core Physicochemical Properties and Their Determination

The therapeutic efficacy and development pathway of a molecule are profoundly influenced by its physical and chemical properties. This section details the known data for this compound and provides robust, standard protocols for the experimental determination of missing but critical parameters.

Physical State and Thermal Properties

The melting and boiling points provide insights into the purity of the compound and the strength of its crystal lattice energy.

Table 2: Thermal Properties

| Property | Value | Notes |

| Melting Point | 235-236 °C (decomposes) | High melting point suggests strong intermolecular forces in the solid state, likely due to hydrogen bonding from the amino group.[3] |

| Boiling Point | 366.02 °C (at 760 mmHg) | This is a predicted value and should be treated as an estimation.[3] |

Solubility

Expertise & Causality: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption from the gastrointestinal tract, necessitating complex formulations. The solubility of this compound is influenced by the interplay of its functional groups: the basic amino group can be protonated to form a soluble salt at low pH, while the methoxy group can also contribute to aqueous solubility.[5] However, the aromatic quinoline core is inherently lipophilic.

Trustworthiness (Self-Validating Protocol): An equilibrium shake-flask method is the gold standard for solubility determination. The inclusion of a stability analysis via HPLC ensures that the measured concentration reflects the true solubility and not a supersaturated state or degradation product.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

-

Preparation: Prepare a series of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffer in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with the appropriate mobile phase for analysis.

-

Quantification: Analyze the diluted supernatant using a validated HPLC-UV method against a standard curve of the compound.

-

Validation: Re-analyze samples after 48 hours to confirm that the solubility value is stable and equilibrium has been achieved.

Mandatory Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium shake-flask solubility assay.

Ionization Constant (pKa)

Expertise & Causality: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, there are two key basic centers: the exocyclic amino group at position 4 and the quinoline ring nitrogen. The pKa will dictate the charge state of the molecule in different physiological compartments (e.g., stomach pH ~1-2, intestine pH ~6-7.4, blood pH ~7.4), which directly impacts its absorption, distribution, and receptor binding. The pKa of the parent quinoline is 4.90.[7] The amino group at the 4-position is expected to be the more basic site and have a higher pKa.

Known Data: Experimental pKa data for this specific compound is not available in the searched literature.

Trustworthiness (Self-Validating Protocol): UV-Vis spectrophotometry provides a reliable method for pKa determination for chromophoric compounds. The protocol's trustworthiness comes from analyzing the full spectrum at multiple pH points and using redundant calculations (e.g., derivative spectroscopy) to confirm the inflection point.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or Methanol).

-

Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12 in 0.5 unit increments).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM). Ensure the organic solvent concentration is low (<1%) to avoid affecting the pH.

-

Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Plot the absorbance at a wavelength that shows the largest change versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, use specialized software to perform multi-wavelength analysis for more robust results.

-

Confirmation: The presence of a clean isosbestic point (a wavelength where absorbance does not change) indicates a simple two-state equilibrium (neutral and protonated), validating the measurement.

Mandatory Visualization: pH-Ionization Relationship

Caption: Equilibrium between neutral and protonated species.

Lipophilicity (LogP / LogD)

Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key predictor of membrane permeability, protein binding, and overall ADME properties. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable molecule like this, LogD at pH 7.4 is the most physiologically relevant parameter.

Known Data: No experimental LogP or LogD values were found for this compound.

Trustworthiness (Self-Validating Protocol): The shake-flask method is the traditional approach. Its reliability is enhanced by measuring the compound's concentration in both phases (octanol and buffer), allowing for a mass balance calculation to ensure no material was lost to the interface or through degradation.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

-

Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing and allowing them to separate overnight.

-

Stock Solution: Prepare a stock solution of the compound in the pre-saturated buffer.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated octanol with a known volume of the compound-containing pre-saturated buffer (e.g., a 1:1 ratio).

-

Equilibration: Seal the vial and shake vigorously for 1-2 hours to allow for partitioning.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

-

Sampling & Analysis: Carefully sample both the top (octanol) and bottom (aqueous) layers. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Spectroscopic Profile

While specific spectra for this compound are not provided in the search results, its structure allows for the prediction of key spectroscopic features based on the analysis of similar quinoline derivatives.[8][9]

Table 3: Predicted Spectroscopic Features

| Technique | Feature | Predicted Characteristics |

| ¹H NMR | Aromatic Protons | Multiple signals in the δ 6.5-8.5 ppm range, characteristic of the substituted quinoline ring system. |

| -NH₂ Protons | A broad singlet, chemical shift dependent on solvent and concentration. | |

| -OCH₃ Protons | A sharp singlet around δ 3.9-4.1 ppm. | |

| -CH₃ Protons | A sharp singlet around δ 2.5-2.7 ppm. | |

| ¹³C NMR | Aromatic Carbons | Multiple signals in the δ 100-160 ppm range. |

| -OCH₃ Carbon | A signal around δ 55-60 ppm. | |

| -CH₃ Carbon | A signal around δ 20-25 ppm. | |

| FT-IR | N-H Stretch | Medium to strong, broad bands in the 3300-3500 cm⁻¹ region (amine). |

| C-H Stretch | Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹. | |

| C=C, C=N Stretch | Multiple sharp bands in the 1500-1650 cm⁻¹ region (aromatic ring). | |

| C-O Stretch | A strong band in the 1200-1280 cm⁻¹ region (aryl ether). |

Significance in a Drug Development Context

The physicochemical properties outlined above are not merely academic data points; they are critical filters in the drug discovery and development pipeline. The interplay between solubility, pKa, and lipophilicity governs a compound's potential success.

-

Absorption: The compound's basicity suggests it will be protonated and soluble in the low pH of the stomach but may have reduced solubility in the higher pH of the intestine. Its LogD will determine its ability to passively diffuse across the gut wall.

-

Distribution: Once absorbed, LogD and plasma protein binding will dictate its distribution into tissues. A moderate LogD is often optimal to avoid sequestration in fatty tissues or poor penetration into the central nervous system.

-

Metabolism & Excretion: The quinoline core and its substituents provide sites for metabolic enzymes (e.g., cytochrome P450s). The overall polarity, influenced by all functional groups, will determine its route of excretion, typically via the kidneys (for polar compounds) or bile (for non-polar compounds).

Mandatory Visualization: Impact of Physicochemical Properties on ADME

Caption: Interplay of key properties and their impact on ADME.

Conclusion

This compound possesses a physicochemical profile characteristic of many small-molecule drug candidates. Its high melting point indicates a stable solid form, while its functional groups suggest a pH-dependent solubility and a basic character that will be crucial to its biological activity. While foundational data such as melting point is available, this guide highlights a critical need for the experimental determination of its aqueous solubility, pKa, and LogD. The protocols provided herein offer a robust framework for obtaining this essential data, which is indispensable for advancing this compound through the drug development process, enabling rational formulation design, and predicting its in vivo behavior.

References

-

This compound Properties. Blazechem.[Link]

-

This compound [657391-86-1]. Chemsigma.[Link]

-

Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. National Library of Medicine.[Link]

-

4-Amino-2-methylquinoline | C10H10N2 | CID 81116. PubChem, National Institutes of Health.[Link]

-

8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. FDA Global Substance Registration System.[Link]

-

4-Amino-2-Methylquinoline Manufacturer & Supplier China. LookChem.[Link]

-

Quinoline. mVOC 4.0.[Link]

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.[Link]

-

8-((4-AMINO-1-METHYL-BUTYL)AMINO)-2-METHOXY-4-METHYL-QUINOLINE-5,6-DIONE. National Center for Advancing Translational Sciences.[Link]

-

8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI.[Link]

-

4-Aminoquinoline. Wikipedia.[Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[Link]

-

4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583. PubChem, National Institutes of Health.[Link]

-

SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. Semantic Scholar.[Link]

-

(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate.[Link]

- US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

-

8-methoxy-1-methylquinolin-2-one. ChemSynthesis.[Link]

-

6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023. PubChem, National Institutes of Health.[Link]

-

8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2 | CID 782123. PubChem, National Institutes of Health.[Link]

-

8-Aminoquinoline | C9H8N2 | CID 11359. PubChem, National Institutes of Health.[Link]

Sources

- 1. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. labsolu.ca [labsolu.ca]

- 4. Chemsigma International Co., Ltd. [chemsigma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mVOC 4.0 [bioinformatics.charite.de]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Amino-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic organic compound with the chemical formula C₁₁H₁₂N₂O.[1] It belongs to the 4-aminoquinoline class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The quinoline core, substituted with an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, presents a unique electronic and steric profile that makes it a valuable building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and potential applications in drug discovery.

Chemical Identity and Structure

The definitive identification of this compound is provided by its Chemical Abstracts Service (CAS) Registry Number.

| Property | Value |

| CAS Number | 657391-86-1 |

| Molecular Formula | C₁₁H₁₂N₂O |

| Molecular Weight | 188.23 g/mol |

| IUPAC Name | 8-methoxy-2-methylquinolin-4-amine |

The molecular structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups are an amino group at position 4, a methoxy group at position 8, and a methyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the quinoline core followed by functional group manipulations. A plausible and commonly employed synthetic strategy is the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.

Proposed Synthetic Pathway

A representative synthesis commences with the construction of the 4-hydroxyquinoline core, followed by chlorination and subsequent amination.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-Hydroxy-8-methoxy-2-methylquinoline

This step often employs the Conrad-Limpach synthesis or a similar cyclization reaction.

-

In a suitable reaction vessel, combine 2-methoxyaniline and ethyl acetoacetate.

-

Heat the mixture, typically in a high-boiling solvent like diphenyl ether, to facilitate the initial condensation and subsequent cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the 4-hydroxy-8-methoxy-2-methylquinoline by recrystallization.

Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

The hydroxyl group at the 4-position is converted to a chlorine atom, which is a good leaving group for the subsequent amination step.

-

Treat the 4-hydroxy-8-methoxy-2-methylquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by pouring the mixture onto ice.

-

Neutralize the acidic solution to precipitate the crude product.

-

Isolate the 4-chloro-8-methoxy-2-methylquinoline by filtration and wash with water.

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom with an amino group.

-

Dissolve the 4-chloro-8-methoxy-2-methylquinoline in a suitable solvent, such as ethanol or isopropanol, in a pressure vessel.

-

Introduce a source of ammonia, such as a solution of ammonia in the alcohol or by bubbling ammonia gas through the solution.

-

Heat the sealed vessel to the required temperature to drive the reaction to completion.

-

After cooling, evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value/Description |

| Melting Point | 235-236 °C (decomposes)[1] |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and methanol. |

| pKa | The amino group at the 4-position is expected to be basic, while the pyridine nitrogen is also basic. The exact pKa values would require experimental determination. |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. Based on the analysis of similar compounds, the following spectral features are anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group at the 2-position, a singlet for the methoxy group protons, and a broad singlet for the amino group protons.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule, including the characteristic shifts for the carbons of the quinoline core, the methyl carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.23 g/mol ).

Applications in Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes derivatives of 4-aminoquinoline, including this compound, attractive candidates for drug discovery programs.

Antimalarial Activity

The most well-known application of 4-aminoquinolines is in the treatment of malaria.[2] Compounds like chloroquine and amodiaquine are classic examples. The 4-aminoquinoline core is believed to interfere with the detoxification of heme in the malaria parasite. While the specific antimalarial activity of this compound is not extensively documented in publicly available literature, its structural similarity to known antimalarial agents suggests it could be a valuable starting point for the design of new antimalarial drugs, potentially with improved efficacy against drug-resistant strains.

Anticancer Potential

Recent research has explored the potential of 4-aminoquinoline derivatives as anticancer agents. They have been shown to exhibit antiproliferative activity against various cancer cell lines. The mechanism of action is often multifactorial and can involve the inhibition of kinases, topoisomerases, or other cellular targets crucial for cancer cell growth and survival. The specific substitution pattern of this compound may confer selectivity and potency against certain cancer types.

Other Therapeutic Areas

The versatility of the 4-aminoquinoline scaffold extends to other therapeutic areas as well. Derivatives have been investigated for their potential as:

-

Anti-inflammatory agents

-

Antiviral agents

-

Antibacterial agents

-

Immunomodulators

The unique combination of functional groups in this compound provides opportunities for further chemical modification to optimize its biological activity for a specific therapeutic target.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined chemical structure, accessible synthetic routes, and the proven therapeutic relevance of the 4-aminoquinoline scaffold make it an attractive molecule for further investigation. Future research aimed at elucidating its specific biological activities and optimizing its structure could lead to the development of novel and effective therapeutic agents for a range of diseases.

References

-

This compound. Chemsrc.com. [Link]

-

4-Amino-2-methylquinoline. PubChem. [Link]

-

O'Neill, P. M., Ward, S. A., Berry, N. G., & Bray, P. G. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current topics in medicinal chemistry, 6(5), 479–507. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-8-methoxy-2-methylquinoline

Introduction

4-Amino-8-methoxy-2-methylquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a foundational structural motif in a vast array of biologically active compounds, including pharmaceuticals and natural products. The specific substitution pattern of this molecule—an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—makes it a valuable intermediate in medicinal chemistry and drug development. For instance, the 4-aminoquinoline core is famously present in antimalarial drugs like Chloroquine and Amodiaquine. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in their synthetic strategy.

Retrosynthetic Analysis: A Strategic Overview

A logical approach to any synthesis begins with retrosynthesis—a process of deconstructing the target molecule into simpler, readily available precursors. For this compound, the key disconnections focus on the formation of the quinoline ring system and the installation of the C4-amino group. The most robust strategies typically involve forming a quinoline core first, followed by functionalization.

Caption: Retrosynthetic analysis of this compound.

This analysis highlights a powerful and common strategy: building the quinoline ring from a substituted aniline (2-methoxyaniline) and a β-ketoester, which yields a 4-hydroxyquinoline intermediate. This intermediate is then activated via chlorination and subsequently converted to the target amine.

Core Synthesis Pathways

Several classical named reactions can be adapted to construct the 8-methoxy-2-methylquinoline core. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for harsh reaction conditions.

Pathway A: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach synthesis is a highly reliable method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[1][2][3][4] This pathway is often preferred due to its predictability and the relative ease of functionalizing the resulting 4-hydroxy group.

The synthesis proceeds in two key stages:

-

Condensation: 2-methoxyaniline is reacted with ethyl acetoacetate. At moderate temperatures (typically < 150°C), the reaction favors the formation of an enamine intermediate via condensation with the keto group. This is the kinetic product, which leads to the 4-hydroxyquinoline upon cyclization.

-

Thermal Cyclization: The enamine intermediate is heated to high temperatures (~250°C) in an inert, high-boiling solvent like diphenyl ether or mineral oil.[1][2] This high-temperature step facilitates an intramolecular electrophilic cyclization onto the aniline ring, followed by elimination of ethanol to yield 4-hydroxy-8-methoxy-2-methylquinoline. The use of an inert solvent is crucial for achieving high yields, a significant improvement over early solvent-free methods.[1]

Caption: Stage 1: Formation of the 4-hydroxyquinoline core via Conrad-Limpach.

The resulting 4-hydroxy group is a versatile handle. It can be converted into a better leaving group, typically a chloride, by treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This 4-chloroquinoline is now highly activated for nucleophilic aromatic substitution (SNAr).

Caption: Stage 2: Conversion of the 4-hydroxy intermediate to the final product.

The final amination is achieved by reacting the 4-chloro derivative with a source of ammonia, such as ammonium hydroxide or formamide, often under pressure or with microwave irradiation to accelerate the reaction.[5]

Pathway B: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis and provides a direct route to the quinoline core by reacting an aniline with an α,β-unsaturated carbonyl compound.[6][7][8] To synthesize this compound, one would react 2-methoxyaniline with crotonaldehyde (which can be formed in situ from the aldol condensation of acetaldehyde).

The reaction is catalyzed by strong Brønsted or Lewis acids (e.g., HCl, H₂SO₄, SnCl₄) and involves a sequence of steps including Michael addition, cyclization, dehydration, and oxidation to furnish the aromatic quinoline ring.[6][7]

Caption: Direct formation of the quinoline core via the Doebner-von Miller reaction.

Causality Insight: While this pathway directly assembles the 8-methoxy-2-methylquinoline core, it does not install the 4-amino group. Subsequent functionalization at the 4-position would be required, typically via electrophilic nitration followed by reduction. This approach can be complicated by regioselectivity issues, as the quinoline ring has multiple sites susceptible to nitration. Therefore, this route is generally less efficient for synthesizing 4-aminoquinolines compared to Pathway A.

Pathway C: The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[9][10] To apply this to our target, the required starting material would be 2-amino-3-methoxybenzaldehyde and acetone.

The reaction can be catalyzed by either acids or bases.[9][10] The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring.[9]

Causality Insight: The primary limitation of the Friedländer synthesis is the availability of the substituted 2-aminoaryl aldehyde precursor.[11][12] While modern variations, such as domino reactions involving the in situ reduction of a 2-nitrobenzaldehyde, have expanded its scope, the multi-step synthesis of the starting material often makes this pathway less practical than the Conrad-Limpach approach for this specific target.[11][12]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway A (Conrad-Limpach) | Pathway B (Doebner-von Miller) | Pathway C (Friedländer) |

| Starting Materials | 2-Methoxyaniline, Ethyl Acetoacetate | 2-Methoxyaniline, Crotonaldehyde | 2-Amino-3-methoxybenzaldehyde, Acetone |

| Key Advantage | Excellent control over C4 substitution; versatile 4-hydroxy intermediate. | Direct formation of the quinoline core in one pot. | Convergent and often high-yielding. |

| Key Disadvantage | Multi-step process (3 steps total). Requires very high temperatures for cyclization. | Difficult to introduce the 4-amino group with regiocontrol. Often harsh, violent reaction conditions.[13] | Relies on potentially inaccessible 2-aminoaryl aldehyde starting materials.[11][12] |

| Typical Conditions | Step 1: ~150°C. Step 2: ~250°C. Step 3: Varies (reflux/microwave). | Strong acid, heating. | Acid or base catalysis, heating. |

| Overall Suitability | High. The most reliable and versatile route for this target. | Low. Poor control for C4-amination. | Moderate. Highly dependent on starting material availability. |

Detailed Experimental Protocols

The following protocols are based on the most robust and recommended route: Pathway A (Conrad-Limpach) .

Protocol 1: Synthesis of 4-Hydroxy-8-methoxy-2-methylquinoline

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a distillation head, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Initial Condensation: Heat the mixture to 140-150°C for 2 hours. During this time, ethanol will be generated and can be collected via distillation.

-

Cyclization: In a separate, larger flask, preheat diphenyl ether to 250°C. Cautiously and slowly add the hot reaction mixture from step 2 to the preheated diphenyl ether.

-

Scientist's Note: This addition should be done carefully to control the exothermic reaction and subsequent frothing.

-

-

Reaction Completion: Maintain the temperature at 250°C for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the mixture to cool to room temperature. A solid product should precipitate. Add petroleum ether or hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove residual solvent.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or acetic acid, to yield pure 4-hydroxy-8-methoxy-2-methylquinoline.

Protocol 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl fumes).

-

Chlorination: Add 4-hydroxy-8-methoxy-2-methylquinoline (1.0 eq) to an excess of phosphoryl chloride (POCl₃, ~5-10 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heating: Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the mixture onto crushed ice in a large beaker.

-

Safety Critical: This step is highly exothermic and releases large quantities of HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

-

Neutralization: Once the excess POCl₃ has been quenched, carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A solid should precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The crude product can be used directly in the next step or purified by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound

-

Reaction Setup: In a sealed pressure vessel or a microwave reactor vial, combine 4-chloro-8-methoxy-2-methylquinoline (1.0 eq), a suitable solvent (e.g., ethanol, DMSO), and a concentrated aqueous solution of ammonium hydroxide (~10-20 eq).[5]

-

Heating: Heat the sealed mixture to 140-180°C for 4-12 hours. If using a microwave reactor, typical conditions might be 180°C for 30-60 minutes.

-

Workup: Cool the reaction vessel to room temperature. Remove the solvent under reduced pressure.

-

Isolation: Partition the residue between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.

References

-

Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Friedländer synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.com. [Link]

- Carson, J., & Turner, R. A. (1998). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Semantic Scholar. [Link]

-

Wikipedia contributors. (2023). Skraup reaction. Wikipedia, The Free Encyclopedia. [Link]

- Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic-Chemistry.org. [Link]

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

-

Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Quimicaorganica.org. [Link]

-

Wang, Z. (n.d.). Conrad-Limpach Quinoline Synthesis. Scribd. [Link]

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. (2024).

-

Doebner-Miller reaction and applications. (n.d.). Slideshare. [Link]

- SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (1993). Semantic Scholar.

-

The Formation of Inherently Chiral Calix[2]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). MDPI.

- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (2025).

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016). PMC - NIH. [Link]

- BenchChem. (2025). comparative analysis of different synthetic routes to 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.com.

- What is the complete procedure for Doebner-von miller reaction ?. (2018).

- 4-Aminoquinoline: a comprehensive review of synthetic str

- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2021). MDPI.

- Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline. (1952).

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).

- Preparation method of 2-methyl-8-aminoquinoline. (n.d.).

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.).

- Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014).

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 4. scribd.com [scribd.com]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]

- 13. Skraup reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 4-Amino-8-methoxy-2-methylquinoline: A Comprehensive Technical Guide

Introduction

4-Amino-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a substituted quinoline, it belongs to a class of compounds known for a wide range of biological activities. The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity in research and pharmaceutical applications. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous identification and detailed structural analysis of this compound.

This technical guide provides a detailed exploration of the spectroscopic data for this compound. Due to the limited availability of public domain experimental spectra for this specific compound (CAS No. 657391-86-1)[1], this guide will present a thorough analysis based on predicted spectroscopic data. These predictions are derived from established principles of spectroscopy and by comparative analysis with structurally related quinoline derivatives for which experimental data is available. The methodologies for these predictions are detailed herein to ensure scientific transparency and provide a robust framework for researchers in the field.

Molecular Structure and Key Features

The structural formula of this compound is C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol [1]. The molecule consists of a quinoline bicyclic system with three key substituents: an amino group (-NH₂) at position 4, a methoxy group (-OCH₃) at position 8, and a methyl group (-CH₃) at position 2. These functional groups give rise to characteristic signals in their respective spectra, allowing for a detailed structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline ring, as well as for the protons of the methyl, amino, and methoxy substituents. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-5 |

| ~7.2-7.4 | t | 1H | H-6 |

| ~6.8-7.0 | d | 1H | H-7 |

| ~6.5 | s | 1H | H-3 |

| ~5.0-5.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.5 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-5, H-6, H-7, H-3): The protons on the benzene ring of the quinoline system (H-5, H-6, H-7) are expected to appear in the downfield region, typically between 6.8 and 8.0 ppm. The H-5 proton is likely to be the most deshielded due to its proximity to the quinoline nitrogen and the influence of the fused ring system. The H-3 proton in the pyridine ring is expected to be a singlet, influenced by the adjacent methyl group and the amino group.

-

Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet in the region of 5.0-5.5 ppm. The broadness of the signal is due to quadrupole broadening and potential hydrogen exchange.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet at approximately 3.9 ppm.

-

Methyl Protons (-CH₃): The protons of the methyl group at the 2-position are expected to appear as a singlet around 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the 11 unique carbon atoms of this compound are presented below.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-8 |

| ~155 | C-2 |

| ~150 | C-4 |

| ~148 | C-8a |

| ~138 | C-4a |

| ~128 | C-5 |

| ~120 | C-6 |

| ~108 | C-7 |

| ~98 | C-3 |

| ~56 | -OCH₃ |

| ~25 | -CH₃ |

Interpretation and Rationale:

-

Quaternary Carbons (C-2, C-4, C-8, C-4a, C-8a): The carbons bearing substituents or at the ring fusion are expected to appear in the downfield region of the spectrum. The C-8 attached to the electronegative oxygen of the methoxy group is predicted to be the most deshielded. The C-2 and C-4 carbons, being part of the heterocyclic ring and attached to nitrogen and an amino group respectively, will also have significant downfield shifts.

-

Aromatic CH Carbons (C-3, C-5, C-6, C-7): The chemical shifts of these carbons are influenced by the substituents on the quinoline ring.

-

Aliphatic Carbons (-OCH₃, -CH₃): The carbon of the methoxy group is expected around 56 ppm, while the methyl carbon will be the most upfield signal at approximately 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃, -OCH₃) |

| 1620-1580 | Strong | C=N and C=C stretching (quinoline ring) |

| 1500-1400 | Medium-Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 1300-1100 | Medium | C-N stretching |

Interpretation and Rationale:

-

N-H Stretching: The presence of the primary amino group will be indicated by two sharp bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹.

-

Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the quinoline ring system will be observed as strong absorptions in the 1620-1580 cm⁻¹ region.

-

C-O and C-N Stretching: A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is predicted around 1250-1200 cm⁻¹. The C-N stretching of the amino group will also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 188, corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O).

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 173.

-

Loss of formaldehyde (CH₂O) from the methoxy group, resulting in a fragment at m/z = 158.

-

Fission of the quinoline ring system leading to various smaller charged fragments.

-

Fragmentation Workflow Diagram

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters involve a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. While this guide is based on predicted data due to the scarcity of publicly available experimental spectra, the analysis provides a robust and scientifically grounded framework for researchers. The predicted data, derived from fundamental spectroscopic principles and comparison with related structures, offers valuable insights into the expected spectral features of this important quinoline derivative. The experimental protocols outlined provide a standardized approach for obtaining high-quality data for this and similar compounds, which is crucial for advancing research and development in fields where quinoline chemistry plays a vital role.

References

- This compound, CAS Number: 657391-86-1. Available from various chemical suppliers. [Link not available]

Sources

The Biological Versatility of 4-Amino-8-methoxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents. Within this broad class, 4-aminoquinoline derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of a specific, yet under-documented analogue: 4-Amino-8-methoxy-2-methylquinoline. While direct research on this compound is limited, this paper will synthesize available data from structurally related molecules to elucidate its probable synthesis, potential biological activities, and plausible mechanisms of action. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a strategic framework for initiating further investigation into this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of 4-Amino Substitution

Quinoline and its derivatives are heterocyclic aromatic compounds that have been a rich source of drug discovery leads for over a century. The fusion of a benzene ring to a pyridine ring creates a unique electronic and structural architecture that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its pharmacological properties. The 4-aminoquinoline core, in particular, is a privileged scaffold, most famously exemplified by the antimalarial drug chloroquine.[1] This structural motif has been extensively explored, leading to the discovery of compounds with a diverse array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[2]

The biological promiscuity of the 4-aminoquinoline scaffold is largely attributed to its ability to intercalate into DNA, interfere with critical enzymatic processes, and modulate intracellular signaling pathways.[3] The specific substitutions on the quinoline ring system play a crucial role in determining the potency, selectivity, and pharmacokinetic profile of these compounds. The subject of this guide, this compound, possesses a unique combination of substituents that suggests a compelling potential for biological activity. The 8-methoxy group, an electron-donating substituent, can influence the molecule's electronic properties and metabolic stability, while the 2-methyl group can impact its steric interactions with biological targets.

Synthetic Pathways to this compound

Proposed Synthetic Workflow

A plausible synthetic strategy is a three-step process:

-

Step 1: Conrad-Limpach-Knorr Synthesis of the Quinolin-4-ol Core. This classic method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization to form the 4-hydroxyquinoline core.[4]

-

Step 2: Chlorination of the 4-Hydroxyl Group. The hydroxyl group at the 4-position is then converted to a more reactive leaving group, typically a chlorine atom, using a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Step 3: Nucleophilic Aromatic Substitution to Introduce the 4-Amino Group. The final step involves the displacement of the 4-chloro substituent with an amino group via a nucleophilic aromatic substitution (SNAr) reaction with an amine source.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical adaptation based on established procedures for the synthesis of analogous 4-aminoquinolines.[4][5]

Step 1: Synthesis of 8-methoxy-2-methylquinolin-4-ol

-

In a round-bottom flask, combine 2-methoxy-6-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the mixture to 140-150°C for 2 hours to facilitate the initial condensation reaction.

-

Slowly add the reaction mixture to a preheated high-boiling point solvent, such as Dowtherm A or mineral oil, at 250°C to induce cyclization. Maintain this temperature for 30 minutes.

-

Cool the reaction mixture and triturate with a non-polar solvent (e.g., hexane or petroleum ether) to precipitate the crude product.

-

Filter the solid, wash thoroughly with the non-polar solvent, and dry under vacuum to yield 8-methoxy-2-methylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline

-

Suspend 8-methoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq) in a flame-dried round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 4-Chloro-8-methoxy-2-methylquinoline.

Step 3: Synthesis of this compound

-

Dissolve 4-Chloro-8-methoxy-2-methylquinoline (1.0 eq) in a suitable alcohol (e.g., ethanol or 2-propanol).

-

Saturate the solution with ammonia gas or add a concentrated solution of aqueous ammonia.

-

Heat the mixture in a sealed pressure vessel at 120-140°C for 6-12 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the final product, this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive body of literature on 4-aminoquinoline derivatives, this compound is anticipated to exhibit significant biological activity, primarily in the realms of anticancer and antimalarial applications.

Anticancer Potential

Numerous 4-aminoquinoline derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.[6][7] The anticancer effects of these compounds are often multifaceted, involving the modulation of several key cellular processes.

3.1.1. Plausible Mechanisms of Anticancer Action

-

Inhibition of Autophagy: A well-documented mechanism for chloroquine and its analogues is the inhibition of autophagy.[8] These lysosomotropic agents accumulate in lysosomes, raising the intra-lysosomal pH and impairing the fusion of autophagosomes with lysosomes. This blockade of the final stage of autophagy leads to the accumulation of autophagosomes and can trigger apoptotic cell death.

-

Modulation of the PI3K/Akt/mTOR Signaling Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several aminoquinolines have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[9]

-

DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate between the base pairs of DNA, disrupting DNA replication and transcription.[3] Some quinoline derivatives also inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.

The following diagram illustrates the potential intervention of 4-aminoquinolines in the PI3K/Akt signaling pathway:

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 4-aminoquinoline derivatives.

3.1.2. Comparative Cytotoxicity Data (Hypothetical)

While specific cytotoxicity data for this compound is not available, the following table presents data for structurally related compounds to provide a comparative context.

| Compound/Derivative | Cancer Cell Line | GI50/IC50 (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35[6] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22[6] |

| 4-Anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon) | 0.07[10] |

| 4-Anilino-8-methoxy-2-phenylquinoline derivative | MCF-7 (Breast) | <0.01[10] |

Antimalarial Potential

The 4-aminoquinoline scaffold is synonymous with antimalarial activity. Chloroquine, the prototypical 4-aminoquinoline, was a first-line treatment for malaria for decades.[11] Although its efficacy has been compromised by the emergence of drug-resistant strains of Plasmodium falciparum, the 4-aminoquinoline core remains a valuable template for the design of new antimalarial agents.[12]

3.2.1. Plausible Mechanism of Antimalarial Action

The primary mechanism of action of 4-aminoquinolines against malaria parasites is the inhibition of hemozoin formation.[12] During the intraerythrocytic stage of its life cycle, the parasite digests hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

The following diagram illustrates the proposed mechanism of hemozoin inhibition:

Caption: Proposed mechanism of hemozoin formation inhibition by 4-aminoquinolines.

3.2.2. Comparative Antimalarial Activity (Hypothetical)

The following table presents the in vitro antimalarial activity of some 4-aminoquinoline derivatives against Plasmodium falciparum.

| Compound/Derivative | P. falciparum Strain | IC50 (µM) |

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | K1 (multidrug-resistant) | 0.026 (72h)[12] |

| 4-N-methylaminoquinoline analogue | K1 (chloroquine-resistant) | <0.5[11] |

| 4-N-methylaminoquinoline analogue | 3D7 (chloroquine-sensitive) | <0.5[11] |

Future Directions and Conclusion

While this technical guide has provided a comprehensive overview of the potential biological activities of this compound based on the established pharmacology of its structural analogues, it is imperative to underscore that these are extrapolations. The scarcity of direct research on this specific compound highlights a significant knowledge gap and a compelling opportunity for future investigation.

Key areas for future research should include:

-

Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol for this compound, along with its complete analytical characterization.

-

In Vitro Biological Evaluation: A comprehensive screening of the compound against a panel of cancer cell lines and various strains of Plasmodium falciparum to determine its specific IC50/GI50 values.

-

Mechanistic Studies: Elucidation of the precise mechanism(s) of action of the compound in both cancer and malaria models. This could involve assays to assess its effects on autophagy, key signaling pathways, and hemozoin formation.

-

In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic efficacy and safety profile in relevant animal models.

References

- BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem.

- Che, P., et al. (2021). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 26(15), 4473.

- Kaur, K., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(12), 3237-3240.

- ResearchGate. (n.d.). Antimalarial activity (IC50) of confirmed hits with a 4-amino...

- Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13087–13098.

- da Silva, G. N., et al. (2021).

- ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for...

- Hsiao, C.-A., et al. (2008). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7546-7553.

- Carroll, F. I., et al. (1989). Antimalarials. 16. Synthesis of 2-substituted analogues of 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3- (trifluoromethyl)phenoxy]quinoline as candidate antimalarials. Journal of Medicinal Chemistry, 32(8), 1728-1732.

- International Journal of Medical and Pharmaceutical Sciences. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- PubMed. (2007).

- Xu, Y., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 225, 113794.

- BenchChem. (2025).

- Frontiers in Chemistry. (2023).

- Wang, X., et al. (2023). Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. Cancers, 15(13), 3349.

- Romero, A. H., et al. (2022). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. RSC Medicinal Chemistry, 13(10), 1168-1184.

- Głowacka, I. E., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 23(19), 11859.

- ResearchGate. (n.d.). Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.

- Chen, Y., et al. (2022). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Advances, 12(45), 29339-29347.

- BenchChem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.

- BenchChem. (2025). optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. BenchChem.

- Semantic Scholar. (1993). SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES.

- Gessner, R. K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558.

- ResearchGate. (2010). (PDF) Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones.

- Cherry. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

- BenchChem. (2025). Application Notes & Protocols: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Analogs. BenchChem.

- Gessner, R. K., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5558.

- ACS Publications. (2023).

Sources

- 1. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. ijmphs.com [ijmphs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Amino-8-methoxy-2-methylquinoline: A Technical Guide to Target Identification and Validation

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this privileged class of compounds, 4-Amino-8-methoxy-2-methylquinoline stands out as a molecule of significant interest, albeit one with a largely unexplored therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and unlock the therapeutic utility of this compound. Drawing upon structure-activity relationships of analogous quinoline derivatives, we delineate a series of high-probability therapeutic targets and provide detailed, actionable protocols for their validation. This document is intended not as a historical record, but as a forward-looking roadmap for discovery.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₁H₁₂N₂O.[1] Its structure, characterized by a quinoline core substituted with an amino group at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position, suggests a rich potential for biological activity. The 4-aminoquinoline moiety is famously associated with the antimalarial drug chloroquine, while the 8-methoxy substitution has been linked to anticancer and antimicrobial properties in related compounds.[2][3][4][5] This unique combination of functional groups positions this compound at the crossroads of several key therapeutic areas, making a compelling case for a thorough investigation of its pharmacological profile.

Potential Therapeutic Arenas and Postulated Molecular Targets

Based on a comprehensive analysis of structurally related compounds, we have identified three primary therapeutic arenas for this compound: Oncology, Infectious Diseases, and Inflammatory Diseases. For each area, we propose specific molecular targets and outline the scientific rationale for their consideration.

Oncology

The anticancer potential of quinoline derivatives is well-documented.[6] For this compound, we hypothesize a multi-pronged attack on cancer cell proliferation and survival through the modulation of key signaling pathways.

Numerous quinoline derivatives function as potent kinase inhibitors.[7] We propose that this compound may target several kinases implicated in cancer progression.

-

Cyclin G Associated Kinase (GAK): 4-Anilinoquinolines have demonstrated potent and selective inhibition of GAK, a regulator of viral entry and cell division.[7][8][9] The substitution pattern on the quinoline ring is critical for activity, suggesting that the 8-methoxy group of our compound of interest could play a key role in binding.

-

Receptor-Interacting Protein Kinase 2 (RIPK2): A screen of 4-aminoquinoline derivatives identified potent inhibitors of RIPK2, a key mediator of inflammatory signaling in cancer.[10]

-

PI3K/AKT/mTOR Pathway: An 8-methoxy-substituted indoloquinoline has been shown to exert its antitumor effects through the inhibition of the PI3K/AKT/mTOR signaling cascade.[11][12]

Visualizing the Kinase Inhibition Hypothesis

Caption: Proposed mechanism of autophagy inhibition by this compound.

Infectious Diseases

The 4-aminoquinoline scaffold is a well-established pharmacophore for anti-infective agents. We propose investigating this compound for activity against malaria parasites and pathogenic bacteria.

The structural similarity to chloroquine strongly suggests potential antimalarial activity. [2]The mechanism of action is likely to be similar, involving the inhibition of hemozoin formation in the parasite's digestive vacuole. The 8-methoxy and 2-methyl groups may modulate the compound's basicity and lipophilicity, potentially overcoming chloroquine resistance mechanisms.

Some quinoline-based antimicrobials exert their effects by disrupting the integrity of the bacterial cell membrane. [13]Studies on 8-methoxy-4-methyl-quinoline derivatives have demonstrated antibacterial activity. [4][5]It is plausible that this compound could share this mechanism of action.

Inflammatory Diseases

As mentioned, RIPK2 is a key mediator of inflammation, and its inhibition by 4-aminoquinoline derivatives suggests a potential role for this compound in the treatment of inflammatory diseases.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of cancer-related kinases.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for GAK, RIPK2, PI3K)

-

Reagents and Materials:

-

Purified recombinant human kinases (GAK, RIPK2, PI3K isoforms)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

This compound (test compound)

-

Positive control inhibitors (e.g., Sunitinib for GAK, Ponatinib for RIPK2, Idelalisib for PI3Kδ)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a serial dilution of this compound and control inhibitors in DMSO.

-

In a 384-well plate, add 5 µL of the kinase solution.

-

Add 2.5 µL of the test compound or control at various concentrations.

-

Initiate the kinase reaction by adding 2.5 µL of a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

Visualizing the Kinase Inhibition Assay Workflow

Caption: Workflow for the in vitro kinase inhibition assay.

Autophagy Inhibition Assay

Objective: To assess the ability of this compound to inhibit autophagy in cancer cells.

Protocol: LC3-II Immunoblotting

-

Cell Culture: Culture a cancer cell line known to exhibit high basal autophagy (e.g., MCF-7 breast cancer cells) in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound, chloroquine (positive control), or vehicle (DMSO) for 24 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin).

-

-

Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates the accumulation of autophagosomes and inhibition of autophagy.

Antimalarial Activity Assay

Objective: To determine the in vitro activity of this compound against Plasmodium falciparum.

Protocol: SYBR Green I-based Drug Sensitivity Assay

-

Parasite Culture: Maintain a culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.

-

Drug Plates: Prepare 96-well plates containing serial dilutions of this compound, chloroquine, and artesunate (positive controls).

-

Assay:

-

Add parasitized red blood cells to the drug plates.

-

Incubate the plates for 72 hours under standard culture conditions.

-

Lyse the cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Measure the fluorescence intensity using a plate reader.

-

-

Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.

Antibacterial Activity Assay

Objective: To evaluate the antibacterial activity of this compound against a panel of pathogenic bacteria.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Assay:

-

Prepare serial dilutions of this compound in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data from Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound, providing a basis for our therapeutic hypotheses.

| Compound Class | Specific Compound/Derivative | Target/Activity | Reported IC₅₀/Kᵢ | Reference |